N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isobutyloxalamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isobutyloxalamide typically involves the following steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate, which can be synthesized by reacting furan-2-carbaldehyde with piperidine under suitable conditions.
Oxalamide Formation: The piperidine intermediate is then reacted with isobutyloxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The oxalamide group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives .
Scientific Research Applications
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isobutyloxalamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets and pathways. The furan and piperidine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The oxalamide group may also play a role in stabilizing these interactions .
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
- N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
Uniqueness
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isobutyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutyloxalamide group may enhance its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-13(2)10-18-16(21)17(22)19-11-14-5-7-20(8-6-14)12-15-4-3-9-23-15/h3-4,9,13-14H,5-8,10-12H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTWAGQCOAXWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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